Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one
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Overview
Description
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one is a heterocyclic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol This compound is characterized by a fused ring system consisting of a pyrrole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and 1H-pyrrole-2-carbaldehyde in the presence of an ionic liquid medium at 75–80°C for 110–120 minutes can yield the desired product . This method is advantageous due to its high yield, low reaction times, and environmental friendliness.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one can be compared with other similar compounds, such as:
- Hexahydropyrrolo[1,2-a]imidazol-5-ones
- Hexahydropyrrolo[1,2-a]pyrimidin-6-ones
These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its fused pyrrole and morpholine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1,3,4,6,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-7-one |
InChI |
InChI=1S/C7H11NO2/c9-7-3-6-5-10-2-1-8(6)4-7/h6H,1-5H2 |
InChI Key |
XNYBSJAKQYWYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1CC(=O)C2 |
Origin of Product |
United States |
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